molecular formula C24H28N2O3S2 B2395571 ethyl 2-(2-((1-ethyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 450350-37-5

ethyl 2-(2-((1-ethyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2395571
CAS No.: 450350-37-5
M. Wt: 456.62
InChI Key: YGDXBCAPAJJOGO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((1-ethyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with an indole-thioether moiety. Its structure integrates a propanamido linker bridging the tetrahydrobenzo[b]thiophene and 1-ethylindole groups, with an ethyl ester at position 2. This compound is synthesized via multi-step reactions, likely involving cyanoacetylation or Petasis-type multicomponent coupling, as inferred from analogous protocols .

Properties

IUPAC Name

ethyl 2-[2-(1-ethylindol-3-yl)sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S2/c1-4-26-14-20(16-10-6-8-12-18(16)26)30-15(3)22(27)25-23-21(24(28)29-5-2)17-11-7-9-13-19(17)31-23/h6,8,10,12,14-15H,4-5,7,9,11,13H2,1-3H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDXBCAPAJJOGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SC(C)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((1-ethyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes current research findings on its biological activity, including antitumor effects and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C24H28N2O3S2C_{24}H_{28}N_{2}O_{3}S_{2}, with a molecular weight of 456.62 g/mol. It features a complex structure that includes an indole moiety, a benzo[b]thiophene core, and a carboxylate functional group, which are crucial for its biological activities .

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In particular, it has been shown to induce apoptosis in MCF-7 breast cancer cells. The mechanism involves cell cycle arrest at the G2/M phase and S-phase, leading to increased genetic material degradation . The compound's IC50 values range from 23.2 to 49.9 µM for different derivatives, indicating moderate to high potency against tumor cells .

Case Studies

  • MCF-7 Cell Line Study : In vitro studies demonstrated that treatment with the compound resulted in a significant increase in cell population in the G2/M phase (25.56% compared to 17.23% in control) and S-phase (23.38% compared to 16.76% in control). This suggests effective interference with cell cycle progression .
  • Animal Model Evaluation : In a murine model of cancer, administration of the compound led to improved hematological parameters, including restoration of hemoglobin and red blood cell counts, which were adversely affected by chemotherapy . This highlights its potential as a supportive therapy in cancer treatment.

Neuropharmacological Effects

The compound has also been explored for its neuroprotective properties. Preliminary studies suggest that it may bridge the gap between anti-inflammatory agents and neuroregulators, offering exciting therapeutic possibilities for neurological disorders . Further research is needed to elucidate these effects and their underlying mechanisms.

Summary of Biological Activities

Activity Cell Line/Model IC50 (µM) Effects Observed
AntitumorMCF-723.2 - 49.9Induction of apoptosis and cell cycle arrest
Hematological ImprovementMurine ModelN/ARestoration of RBC and hemoglobin levels
Neuroprotective PotentialIn vitroN/AModulation of neuroinflammatory pathways

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Comparison of Tetrahydrobenzo[b]thiophene Derivatives

Compound Name Substituent at Position 2 Key Functional Groups Bioactivity Reported
Target Compound 2-((1-Ethylindol-3-yl)thio)propanamido Indole-thioether, ethyl ester Not explicitly stated
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-...tetrahydrobenzo[b]thiophene-3-carboxylate (6o) (2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino Hydroxyphenyl, β-keto ester Not reported
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-...tetrahydrobenzo[b]thiophene-3-carboxylates 2-cyano-3-(substituted phenyl)acrylamido Cyano, acrylamido Antioxidant, antibacterial
N-((5-substituted-2-phenyl-1H-indol-3-yl)methylene)-...benzo[d]thiazole-2-amine Indolylmethyleneamino Schiff base, thiazole Not reported

Key Observations:

Substituent Effects on Reactivity and Yield: The target compound’s synthesis likely involves thioether formation, which may require milder conditions compared to the β-keto ester coupling in 6o (22% yield in HFIP with molecular sieves) . Cyanoacrylamido derivatives (e.g., compounds B-M in ) are synthesized via cyanoacetylation, achieving moderate yields (50–70%) under reflux conditions .

Cyanoacrylamido derivatives exhibit higher polarity due to the electron-withdrawing cyano group, affecting solubility in chloroform-methanol systems (Rf = 0.5–0.7) .

Bioactivity Trends: Cyanoacrylamido derivatives show moderate antioxidant activity (IC₅₀ = 25–40 μM in DPPH assays) and antibacterial effects against E. coli and S. aureus . The indole-thioether group in the target compound may confer distinct bioactivity due to sulfur’s nucleophilic affinity and indole’s role in receptor binding .

Hypothesized Bioactivity and Stability

  • Metabolic Stability : The thioether linkage in the target compound may resist oxidative degradation better than ethers or amines, as seen in related indole-thioether scaffolds .
  • Antimicrobial Potential: Indole derivatives often exhibit antimicrobial properties; the 1-ethyl group could reduce cytotoxicity while maintaining efficacy .

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